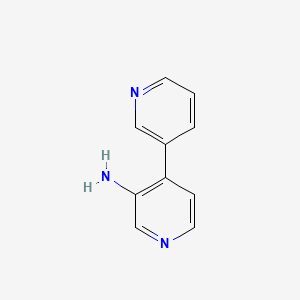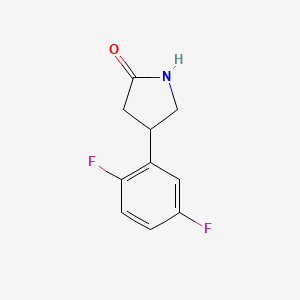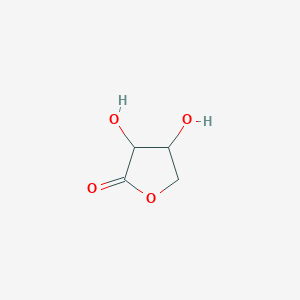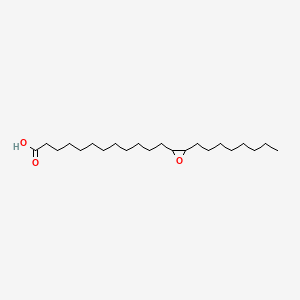
Ppolypropylene(melt flow rate)
説明
Polypropylene is a versatile thermoplastic polymer widely used in various industries due to its excellent properties, including high chemical resistance, low density, and good mechanical strength. The melt flow rate of polypropylene is a critical parameter that indicates the polymer’s flow capability during processing, significantly influencing resin selection and production .
準備方法
Synthetic Routes and Reaction Conditions
Polypropylene is synthesized through the polymerization of propylene monomers. The most common method is the Ziegler-Natta polymerization, which involves the use of titanium chloride catalysts and aluminum alkyl co-catalysts. The reaction typically occurs at low temperatures and pressures, resulting in high molecular weight polymers .
Industrial Production Methods
In industrial settings, polypropylene is produced using either gas-phase polymerization or bulk polymerization processes. These methods involve the polymerization of propylene in the presence of a catalyst system, followed by the removal of unreacted monomers and the stabilization of the polymer. The melt flow rate of the resulting polypropylene can be controlled by adjusting the polymerization conditions and the molecular weight distribution .
化学反応の分析
Types of Reactions
Polypropylene undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can occur during processing or exposure to environmental conditions, leading to the formation of hydroperoxides and carbonyl compounds. Reduction reactions are less common but can be induced using specific reducing agents .
Common Reagents and Conditions
Common reagents used in the chemical reactions of polypropylene include oxygen, hydrogen, and various catalysts. Oxidation reactions typically occur at elevated temperatures and in the presence of oxygen, while reduction reactions require specific reducing agents and controlled conditions .
Major Products Formed
The major products formed from the oxidation of polypropylene include hydroperoxides, alcohols, ketones, and carboxylic acids. These oxidation products can affect the mechanical properties and stability of the polymer .
科学的研究の応用
Polypropylene has numerous scientific research applications across various fields:
作用機序
The mechanism of action of polypropylene involves its ability to form strong intermolecular bonds, resulting in high tensile strength and durability. The polymer’s molecular structure, consisting of repeating propylene units, contributes to its crystallinity and resistance to chemical degradation. The melt flow rate of polypropylene is influenced by the polymer’s molecular weight and the degree of branching, which affect its flow behavior during processing .
類似化合物との比較
Polypropylene is often compared with other thermoplastic polymers, such as polyethylene and polyvinyl chloride:
Polyethylene: Polyethylene has a lower melting point and higher flexibility compared to polypropylene.
Polyvinyl Chloride: Polyvinyl chloride is more rigid and has better flame resistance than polypropylene.
Similar compounds include:
- Polyethylene (PE)
- Polyvinyl Chloride (PVC)
- Polystyrene (PS)
Polypropylene’s unique combination of properties, including its high melt flow rate, makes it suitable for a wide range of applications, distinguishing it from other thermoplastic polymers .
特性
IUPAC Name |
12-(3-octyloxiran-2-yl)dodecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h20-21H,2-19H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYDMBURIUSUDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337657, DTXSID20864146 | |
| Record name | cis-13,14-Epoxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-(3-Octyloxiran-2-yl)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28590-30-9 | |
| Record name | cis-13,14-Epoxydocosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



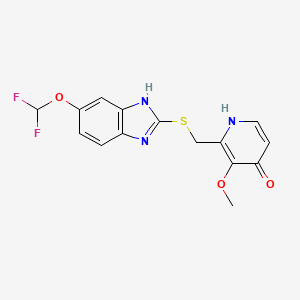
![rac-(1R,5S)-2lambda6-thiabicyclo[3.1.0]hexane-2,2-dione, cis](/img/structure/B12311644.png)

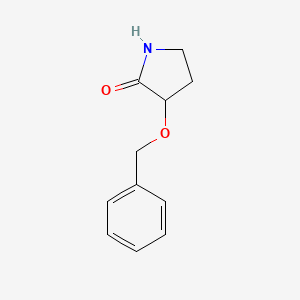
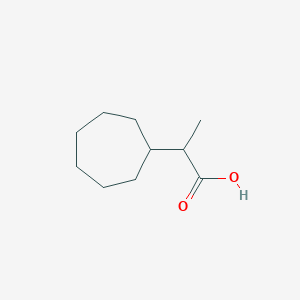
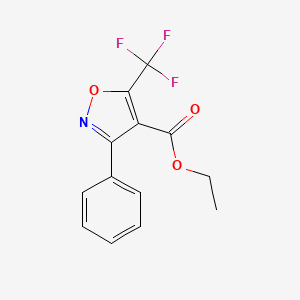

![(2R,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12311679.png)

